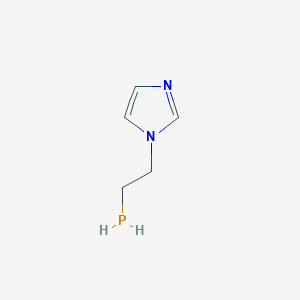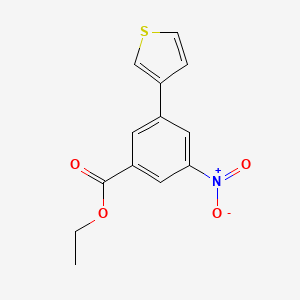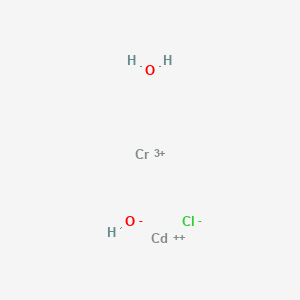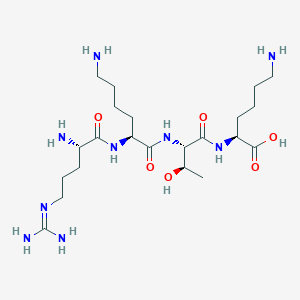
1-(2-Phosphanylethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phosphanylethyl)-1H-imidazole is a compound that features both a phosphane group and an imidazole ring This unique combination of functional groups makes it an interesting subject for research in various fields of chemistry and material science
Méthodes De Préparation
The synthesis of 1-(2-Phosphanylethyl)-1H-imidazole typically involves the reaction of an imidazole derivative with a phosphane-containing reagent. One common method involves the nucleophilic substitution of a halogenated imidazole with a phosphane. For example, the reaction of 1-bromoethylimidazole with a secondary phosphane in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Phosphanylethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Coordination: The imidazole ring can coordinate with metal ions to form stable complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Phosphanylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The imidazole ring is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Phosphanylethyl)-1H-imidazole involves its ability to form stable complexes with metal ions and other molecules. The phosphane group can donate electrons to metal centers, facilitating various catalytic processes. The imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing biochemical pathways and molecular functions .
Comparaison Avec Des Composés Similaires
1-(2-Phosphanylethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Phosphanylethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(2-Phosphanylethyl)-1H-triazole: Contains a triazole ring, offering different reactivity and coordination properties.
1-(2-Phosphanylethyl)-1H-tetrazole: Features a tetrazole ring, which can form even more stable complexes with metals.
The uniqueness of this compound lies in its combination of a phosphane group and an imidazole ring, providing a balance of reactivity and stability that is not found in the other similar compounds .
Propriétés
Numéro CAS |
923271-58-3 |
|---|---|
Formule moléculaire |
C5H9N2P |
Poids moléculaire |
128.11 g/mol |
Nom IUPAC |
2-imidazol-1-ylethylphosphane |
InChI |
InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2 |
Clé InChI |
BYGLKGIFJINMHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)



![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)






